![molecular formula C17H19F3NO+ B1227199 (S)-fluoxetine(1+)](/img/structure/B1227199.png)
(S)-fluoxetine(1+)
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Overview
Description
(S)-fluoxetine(1+) is an organic cation resulting from the protonation of the amino group of (S)-fluoxetine. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (S)-fluoxetine. It is an enantiomer of a (R)-fluoxetine(1+).
Scientific Research Applications
Pharmacodynamics and Pharmacokinetics
Fluoxetine, primarily known for its antidepressant properties, acts through the potent and selective inhibition of neuronal serotonin reuptake. This mechanism is crucial for its therapeutic efficacy in depressive disorders. Notably, fluoxetine and its metabolite desmethylfluoxetine exhibit elimination half-lives conducive to maintaining steady-state plasma concentrations during long-term treatment. This characteristic underpins its comparable overall therapeutic efficacy to traditional antidepressants like imipramine, amitriptyline, and doxepin in patients with unipolar depression (Benfield, Heel, & Lewis, 1986).
Nociceptive Pain Management
Fluoxetine's role in nociceptive pain management, although not fully elucidated, shows promise in several dimensions: intrinsic antinociceptive effects, enhancement of acute opioid analgesia, attenuation of tolerance development to opioid analgesia, attenuation of dependence development and abstinence syndrome, and potential effects on opioid-induced hyperalgesia. Most notable are its promising effects on opioid tolerance and dependence, offering a safe and tolerable alternative for managing both inflammatory pain and opioid tolerance and dependence (Barakat, Hamdy, & Elbadr, 2018).
Immunomodulatory Effects
Fluoxetine has been identified as having potential immunomodulatory effects, representing a novel pharmacological action beyond its antidepressant capabilities. Experimental findings suggest fluoxetine can modulate the immune function through both serotonin-dependent pathways and novel independent mechanisms. This action could help in treating various pathologies where immune deficiency and/or deregulation is present, highlighting the drug's relevance as an immunomodulator (Di Rosso, Palumbo, & Genaro, 2016).
Potential Role in COVID-19 Treatment
The repurposing of fluoxetine for treating COVID-19 has gained attention due to its non-canonical cellular pathways that could combat severe outcomes of the disease. Clinical studies have produced encouraging data on fluoxetine and fluvoxamine's role in COVID-19 treatment, highlighting the necessity for further investigation into their utility in the ongoing pandemic (Mahdi, Hermán, Réthelyi, & Bálint, 2022).
properties
Product Name |
(S)-fluoxetine(1+) |
---|---|
Molecular Formula |
C17H19F3NO+ |
Molecular Weight |
310.33 g/mol |
IUPAC Name |
methyl-[(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]azanium |
InChI |
InChI=1S/C17H18F3NO/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20/h2-10,16,21H,11-12H2,1H3/p+1/t16-/m0/s1 |
InChI Key |
RTHCYVBBDHJXIQ-INIZCTEOSA-O |
Isomeric SMILES |
C[NH2+]CC[C@@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F |
SMILES |
C[NH2+]CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
C[NH2+]CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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